2-Bromo-5-(3-methyloxolan-3-yl)-1,3-thiazole
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Overview
Description
“2-Bromo-5-(3-methyloxolan-3-yl)-1,3-thiazole” is a chemical compound with the molecular formula C7H9BrN2OS . It has a molecular weight of 249.13 . The IUPAC name for this compound is 2-bromo-5-(3-methyltetrahydrofuran-3-yl)-1,3,4-thiadiazole .
Molecular Structure Analysis
The InChI code for “2-Bromo-5-(3-methyloxolan-3-yl)-1,3-thiazole” is 1S/C7H9BrN2OS/c1-7(2-3-11-4-7)5-9-10-6(8)12-5/h2-4H2,1H3 . This code provides a unique representation of the molecular structure.Scientific Research Applications
Antimycotic Properties
Compounds structurally related to "2-Bromo-5-(3-methyloxolan-3-yl)-1,3-thiazole" have been explored for their antimycotic properties. For instance, derivatives of imidazoles starting with phenylacetyl bromides show significant in vitro activity against a range of dermatophytes, yeast, fungi, and Gram-positive bacteria. Some derivatives also exhibit good activity against Candida albicans in vivo (Heeres & van Cutsem, 1981).
Herbicide Resistance
Research on introducing bacterial detoxification genes into plants has demonstrated that specific genes can confer resistance to herbicides. A study highlighted the successful expression of a bromoxynil-specific nitrilase in tobacco plants, granting them resistance to high levels of bromoxynil, a photosynthetic inhibitor (Stalker, Mcbride, & Malyj, 1988).
Bromination Mechanisms
The bromination process of thiazole derivatives, such as "2-Bromo-5-(3-methyloxolan-3-yl)-1,3-thiazole," has been investigated to understand the electrophilic substitution mechanisms. Studies reveal that bromination orientation differs based on the reaction conditions and the presence of substituents, offering insights into synthetic pathways for heterocyclic compounds (Gol'dfarb, Gromova, & Belen’kii, 1986).
Synthesis of Functionalized Derivatives
Research into the functionalization of thiazole derivatives demonstrates the synthetic versatility of these compounds. For example, the reaction of 2-alkylidene-5-methylidene-1,3-thiazolidin-2-ylidenes with N-bromosuccinimide forms 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazoles, which can be further reacted with nucleophiles to produce methyl-functionalized derivatives. This pathway is significant for creating compounds with potential biological activity or as intermediates in organic synthesis (Litvinchuk et al., 2018).
Safety And Hazards
properties
IUPAC Name |
2-bromo-5-(3-methyloxolan-3-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNOS/c1-8(2-3-11-5-8)6-4-10-7(9)12-6/h4H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGJOKGDWOAPHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1)C2=CN=C(S2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(3-methyloxolan-3-yl)-1,3-thiazole |
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